molecular formula C19H19N3O3S2 B4614918 methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4614918
M. Wt: 401.5 g/mol
InChI Key: DCYDTGJUVWFWDB-UHFFFAOYSA-N
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Description

Methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.08678382 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research on the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole has revealed insights into electrophilic substitution reactions including nitration, bromination, and sulfonation, offering a foundation for further chemical modifications of related compounds (El’chaninov & Aleksandrov, 2016).
  • Studies on methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids have explored modifications with trifluoromethyl-containing heterocycles, indicating potential for the development of compounds with neuronal NMDA receptor activity (Sokolov et al., 2018).

Biological Activities

  • Novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities, highlighting the therapeutic potential of such compounds (Noolvi et al., 2014).
  • Research into the synthesis of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents offers insights into the therapeutic applications of such chemical frameworks (Radwan et al., 2009).

Structural and Mechanistic Insights

  • The crystal structure analysis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate has provided valuable information regarding the molecular arrangement and potential interaction sites for further chemical modifications (Vasu et al., 2004).

Mechanism of Action

The mechanism of action of benzimidazole and thiophene derivatives can vary widely depending on their specific structures and functional groups. Some benzimidazole derivatives have been found to inhibit certain enzymes, while some thiophene derivatives have shown anti-inflammatory and antioxidant activities .

Safety and Hazards

Like all chemicals, benzimidazole and thiophene derivatives should be handled with care. They could be irritating to the eyes, respiratory system, and skin .

Properties

IUPAC Name

methyl 2-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-10-6-7-12-13(8-10)21-19(20-12)26-9-15(23)22-17-16(18(24)25-2)11-4-3-5-14(11)27-17/h6-8H,3-5,9H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYDTGJUVWFWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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